(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate (CAS: 38465-86-0) is an air-stable, cationic iridium(I) bis(phosphine) complex widely utilized as a highly specialized homogeneous catalyst precursor . Upon pre-activation with hydrogen gas, it forms an exceptionally active hydride species, [IrH2(THF)2(PMePh2)2]PF6, which drives the rapid, regioselective isomerization of terminal allyl ethers to 1-propenyl ethers[1]. For industrial and advanced academic buyers, the primary procurement value of this compound lies in its role as a precision deprotection reagent in complex oligosaccharide, peptide, and natural product synthesis. It provides an unmatched combination of mild, room-temperature reactivity and absolute chemoselectivity, allowing for the removal of allyl protecting groups without disturbing highly sensitive molecular architectures [2].
Substituting [Ir(cod)(PMePh2)2]PF6 with more common transition metal or base catalysts introduces severe synthetic liabilities. Utilizing standard hydrogenation catalysts, such as Pd/C or even related iridium complexes like Crabtree's catalyst under hydrogen, leads to the irreversible over-reduction of the allyl group to a propyl ether, permanently trapping the protecting group [1]. Conversely, employing Pd(0) catalysts (e.g., Pd(PPh3)4) operating via a pi-allyl mechanism destroys protecting group orthogonality, as these systems indiscriminately cleave allyloxycarbonyl (Alloc) groups and allyl esters alongside allyl ethers[2]. Furthermore, attempting to use cheaper base-catalyzed isomerization (e.g., KOtBu) or thermal rhodium catalysts (Wilkinson's catalyst) often requires harsh conditions that trigger the epimerization of sensitive stereocenters or the degradation of base-labile groups such as Fmoc and acetates[3]. Consequently, this specific iridium complex is practically non-interchangeable when strict chemoselectivity and neutral operating conditions are mandated.
In the synthesis of highly functionalized molecules, protecting group orthogonality is paramount. Studies demonstrate that pre-activated [Ir(cod)(PMePh2)2]PF6 exclusively isomerizes allyl ethers to 1-propenyl ethers, leaving allyloxycarbonyl (Alloc) groups and allyl esters completely intact [1]. In head-to-head comparisons, standard palladium(0) catalysts such as Pd(PPh3)4 failed to differentiate between these moieties, resulting in the simultaneous cleavage of both allyl ethers and Alloc groups via a pi-allyl mechanism [2]. This absolute chemoselectivity allows chemists to design complex, multi-step syntheses where allyl and Alloc groups can be manipulated independently.
| Evidence Dimension | Retention of Alloc/allyl ester groups during allyl ether deprotection |
| Target Compound Data | 100% retention using [Ir(cod)(PMePh2)2]PF6 |
| Comparator Or Baseline | 0% retention using Pd(PPh3)4 |
| Quantified Difference | Complete orthogonal selectivity vs. indiscriminate cleavage |
| Conditions | Mixed allyl ether/Alloc-protected substrates in THF at room temperature |
Procuring this catalyst is essential for complex peptide and carbohydrate syntheses where allyl and Alloc protecting groups must be addressed sequentially rather than simultaneously.
The utility of[Ir(cod)(PMePh2)2]PF6 is heavily driven by its ability to operate under exceptionally mild conditions. When applied to complex, base-sensitive oligosaccharides, the pre-activated iridium catalyst achieves near-quantitative isomerization yields (>95%) at room temperature and neutral pH [1]. In contrast, traditional base-catalyzed isomerization using potassium tert-butoxide (KOtBu) results in severe substrate degradation, yielding less than 50% of the desired product due to the cleavage of base-labile esters and the epimerization of delicate stereocenters[2].
| Evidence Dimension | Isomerization yield of base-sensitive substrates |
| Target Compound Data | >95% yield at neutral pH |
| Comparator Or Baseline | <50% yield with KOtBu due to degradation |
| Quantified Difference | >45% higher yield with complete preservation of base-labile groups |
| Conditions | Room temperature, THF (Ir catalyst) vs. strong basic conditions (KOtBu) |
This ensures high-yielding deprotection steps in late-stage synthesis, preventing the costly loss of advanced intermediates to harsh basic conditions.
Beyond chemoselectivity,[Ir(cod)(PMePh2)2]PF6 offers significant kinetic advantages over classical transition metal alternatives. The activated iridium species drives the complete isomerization of allyl ethers in 15 to 120 minutes at 20°C with catalyst loadings as low as 1-5 mol% [1]. Conversely, Wilkinson's catalyst (RhCl(PPh3)3), a common baseline for this transformation, typically requires prolonged heating (e.g., refluxing at >70°C) for several hours to achieve comparable conversion rates [2]. This rapid, room-temperature reactivity minimizes the risk of thermal degradation for sensitive APIs.
| Evidence Dimension | Time and temperature required for complete isomerization |
| Target Compound Data | 15-120 minutes at 20°C |
| Comparator Or Baseline | >4 hours at >70°C using Wilkinson's catalyst (RhCl(PPh3)3) |
| Quantified Difference | >3x faster reaction time at 50°C lower temperature |
| Conditions | Standard allyl ether isomerization assay, 1-5 mol% catalyst loading |
Buyers scaling up thermally sensitive pharmaceutical intermediates benefit from significantly reduced process times and the elimination of high-temperature heating requirements.
Directly leveraging its absolute chemoselectivity and mild operating conditions, this catalyst is the premier choice for the regioselective removal of allyl ethers in carbohydrate chemistry. It allows for the unmasking of specific hydroxyl groups for subsequent glycosylation without disturbing ester-based stereodirecting groups, sensitive glycosidic linkages, or other orthogonal protecting groups [1].
Because it does not operate via a pi-allyl mechanism,[Ir(cod)(PMePh2)2]PF6 is highly valuable in peptide synthesis where allyl ethers must be cleaved in the presence of Alloc-protected amines. Its ability to function at room temperature ensures that sensitive peptide backbones and base-labile Fmoc groups remain intact during the deprotection cycle [2].
For industrial scale-up of delicate APIs, the rapid kinetics of this iridium catalyst at 20°C (contrasted with the high temperatures required by Wilkinson's catalyst) make it the optimal procurement choice. It prevents the thermal degradation and base-catalyzed epimerization of advanced, high-value intermediates during the final stages of synthesis[3].
Irritant